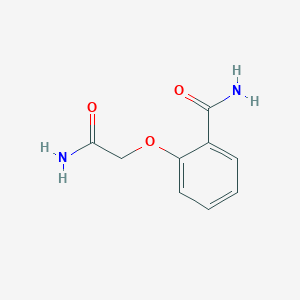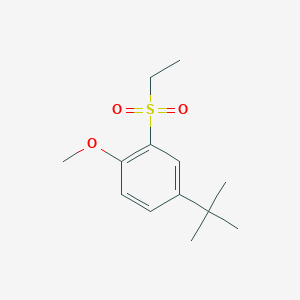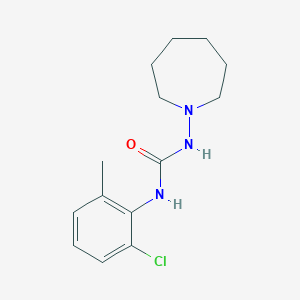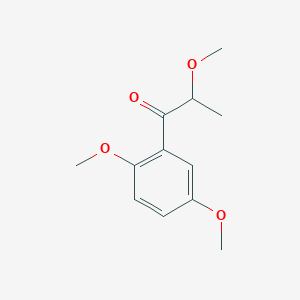
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one is an organic compound that belongs to the class of phenylpropanones This compound is characterized by the presence of methoxy groups attached to the phenyl ring and the propanone chain
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with methoxypropanone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further chemical transformations to yield the final product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents such as sodium hydroxide or potassium tert-butoxide are commonly used
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in its biological effects. The compound’s activity is mediated through the modulation of neurotransmitter release and receptor binding, leading to various physiological responses .
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one can be compared with other similar compounds, such as:
2,5-Dimethoxyamphetamine: This compound shares structural similarities and exhibits similar interactions with serotonin receptors.
2,5-Dimethoxyphenylisopropylamine: Another related compound with comparable biological activities and receptor affinities.
2,5-Dimethoxyfentanyl: Although structurally different, it shares some pharmacological properties due to the presence of methoxy groups
Properties
CAS No. |
89654-20-6 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methoxypropan-1-one |
InChI |
InChI=1S/C12H16O4/c1-8(14-2)12(13)10-7-9(15-3)5-6-11(10)16-4/h5-8H,1-4H3 |
InChI Key |
JBLVFGYOTJXTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


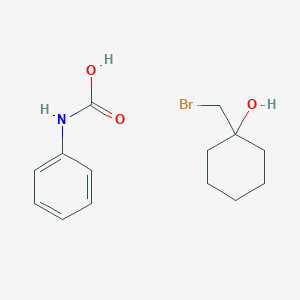
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)
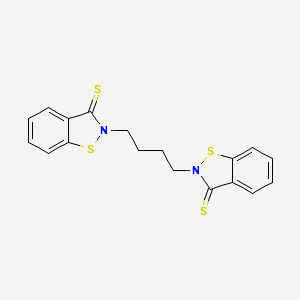

![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
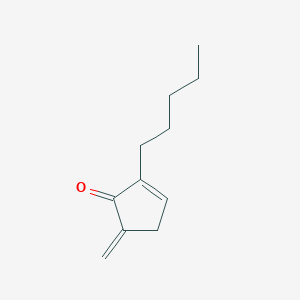


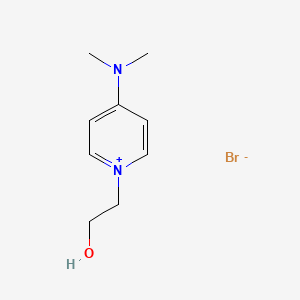
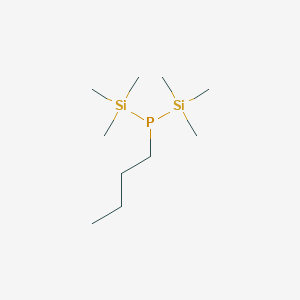
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
